Ethyl 2-(1H-pyrrol-1-yl)-5-pyrimidinecarboxylate is a compound that combines pyrrole and pyrimidine moieties, which are significant in medicinal chemistry due to their diverse biological activities. The compound features a molecular formula of CHNO and is categorized under the class of pyridinecarboxylates. Its structure suggests potential applications in pharmaceuticals, particularly in the development of new therapeutic agents.
Ethyl 2-(1H-pyrrol-1-yl)-5-pyrimidinecarboxylate is synthesized from various starting materials, including pyrrole derivatives and pyrimidinecarboxylic acids. It is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structures, specifically within the pyrrole and pyrimidine rings. The compound is recognized for its potential pharmacological properties, making it a subject of interest in drug discovery efforts.
The synthesis of ethyl 2-(1H-pyrrol-1-yl)-5-pyrimidinecarboxylate can be achieved through several methods:
The reaction conditions often involve moderate temperatures and specific molar ratios of reactants to optimize yield. For instance, varying the concentration of ethyl 5-pyrimidinecarboxylate can significantly affect the outcome of the reaction.
The molecular structure of ethyl 2-(1H-pyrrol-1-yl)-5-pyrimidinecarboxylate consists of two fused heterocyclic rings:
The compound exhibits a planar structure conducive to π-π stacking interactions, which may enhance its biological activity.
Ethyl 2-(1H-pyrrol-1-yl)-5-pyrimidinecarboxylate can participate in various chemical reactions:
The mechanism of action for ethyl 2-(1H-pyrrol-1-yl)-5-pyrimidinecarboxylate is not fully elucidated but is hypothesized to involve:
Relevant data from spectral analyses (NMR, IR) confirm the integrity of the compound's structure post-synthesis .
Ethyl 2-(1H-pyrrol-1-yl)-5-pyrimidinecarboxylate has potential applications in:
Pyrrole-pyrimidine hybrids represent a privileged scaffold in medicinal chemistry, combining the distinct pharmacological properties of both heterocyclic systems. The pyrrole ring, a five-membered nitrogen-containing heterocycle (C₄H₅N), contributes significant bioactive character due to its presence in critical biomolecules like heme, chlorophyll, and enzyme cofactors [3] [5]. Its aromatic sextet enables π-π stacking interactions with biological targets, while moderate lipophilicity (logP ~0.75) facilitates membrane permeability [5]. When fused with pyrimidine—a key pharmacophore in nucleotide metabolism—the resulting hybrid exhibits enhanced molecular recognition capabilities for enzymes and receptors involved in disease pathways [3].
Recent studies emphasize these hybrids’ versatility in targeting oncological and infectious diseases. For instance, pyrrolo[2,3-d]pyrimidine derivatives demonstrate nanomolar inhibition of HSP90, a chaperone protein overexpressed in tumors [3]. Similarly, halogenated pyrrole-pyrimidines exhibit potent DNA gyrase inhibition (IC₅₀ <10 nM), disrupting bacterial replication [10]. The ethyl carboxylate moiety in ethyl 2-(1H-pyrrol-1-yl)-5-pyrimidinecarboxylate further provides a synthetic handle for derivatization into amides or heterocyclic extensions, enabling rational optimization of drug-like properties such as solubility and target affinity [4] [8].
Table 1: Therapeutic Applications of Pyrrole-Pyrimidine Hybrids
Therapeutic Area | Target | Biological Activity | Lead Structure Features |
---|---|---|---|
Oncology | HSP90 | Disruption of oncoprotein folding (IC₅₀: 32–150 nM) | Pyrrolopyrimidine core + 5-substituent |
Antibacterial | DNA Gyrase B | Gram-positive pathogen inhibition (MIC: 1 μg/mL) | 3,4-Dichloro-pyrrole + pyrimidine linker |
Antiviral | HBV polymerase | Viral replication suppression | 3-Fluoro-pyrrole + carboxamide |
Kinase Inhibition | ALK/ROS1 | Tumor growth suppression in NSCLC | Pyrrole-pyrimidine + solubilizing group |
This specific compound (CAS 1147979-41-6) serves as a multifunctional synthon for constructing complex bioactive molecules. Its molecular architecture features three strategic sites for chemical manipulation:
Physicochemical profiling reveals a balanced drug-like profile: Molecular weight (217.22 g/mol), topological polar surface area (57.01 Ų), and moderate lipophilicity (calculated LogP: 1.44) align with Lipinski’s criteria for oral bioavailability [7] [8]. The molecule’s hydrogen-bonding capacity (5 acceptors, 0 donors) further supports target engagement without excessive polarity [7]. Commercial availability in ≥98% purity (Synquest Labs, ChemScene) underscores its utility as a building block for high-throughput medicinal chemistry campaigns [4] [7].
Table 2: Synthetic Applications of Ethyl 2-(1H-Pyrrol-1-yl)-5-pyrimidinecarboxylate
Reaction Type | Site Modified | Product Application | Yield Range |
---|---|---|---|
Ester hydrolysis | Carboxylate | Carboxylic acids for amide coupling | 70–85% |
Nucleophilic substitution | Pyrimidine C4/C6 | Aminopyrimidines for kinase inhibitors | 45–92% |
Electrophilic halogenation | Pyrrole C3/C4 | Halogenated analogs for antibacterial agents | 60–78% |
Pd-catalyzed cross-coupling | Pyrrole C3/C4 or pyrimidine C5 | Biaryl systems for anticancer scaffolds | 55–88% |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7